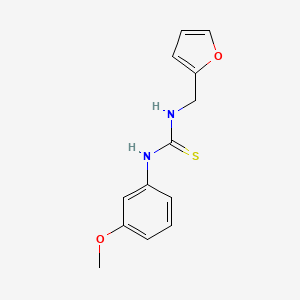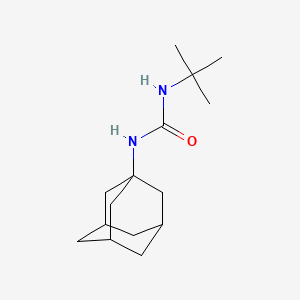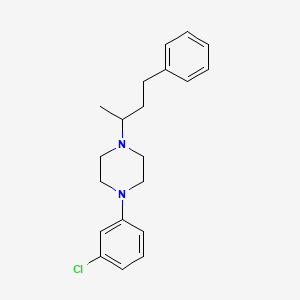
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea, also known as FMT, is a compound that belongs to the class of thiourea derivatives. It has been studied for its potential use in various scientific research applications, including as an anticancer agent and as a tool for studying the role of thiourea derivatives in biological systems.
科学研究应用
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential use as an anticancer agent. In one study, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea was found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been studied for its potential use as a tool for studying the role of thiourea derivatives in biological systems. Thiourea derivatives have been found to have a variety of biological activities, including antioxidant, antimicrobial, and antitumor properties.
作用机制
The mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and proliferation. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory properties. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a protective effect on the liver, reducing oxidative stress and inflammation in animal models of liver injury.
实验室实验的优点和局限性
One advantage of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer agents. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a high degree of selectivity for cancer cells, meaning it targets cancer cells while sparing normal cells. However, one limitation of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea. One area of focus is the development of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea analogs with improved solubility and bioavailability. Another area of focus is the exploration of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea's potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea and its effects on various signaling pathways and enzymes involved in cancer cell growth and survival.
合成方法
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of thiourea and a catalyst such as zinc chloride. Other methods involve the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of various reagents, such as sodium hydride or sodium methoxide.
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHYAMRNBVJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1-methyl-4-piperidinamine](/img/structure/B4973256.png)
![2-iodo-N-({2-[4-(pentanoylamino)benzoyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4973263.png)
![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973267.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)

![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)